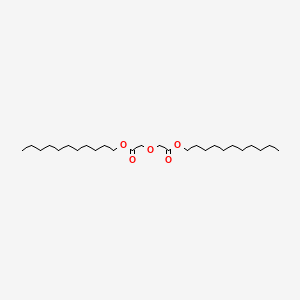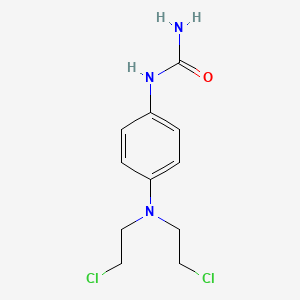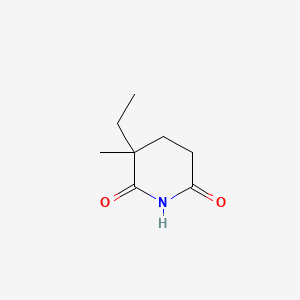![molecular formula C14H15N5O3 B14152791 2-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N'-[(1E)-3-phenylpropylidene]acetohydrazide](/img/structure/B14152791.png)
2-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N'-[(1E)-3-phenylpropylidene]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N’-[(1E)-3-phenylpropylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a triazine ring, which is known for its stability and versatility in chemical reactions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N’-[(1E)-3-phenylpropylidene]acetohydrazide typically involves multiple steps, starting with the formation of the triazine ring. Common reagents used in the synthesis include hydrazine derivatives and aldehydes. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
For industrial production, the synthesis process is scaled up, and continuous flow reactors may be employed to maintain consistent reaction conditions. The use of catalysts and automated systems helps in optimizing the reaction efficiency and reducing production costs .
Análisis De Reacciones Químicas
Types of Reactions
2-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N’-[(1E)-3-phenylpropylidene]acetohydrazide undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and organic solvents. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Aplicaciones Científicas De Investigación
2-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N’-[(1E)-3-phenylpropylidene]acetohydrazide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which 2-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N’-[(1E)-3-phenylpropylidene]acetohydrazide exerts its effects involves interactions with various molecular targets. The triazine ring can form stable complexes with metal ions, while the hydrazide group can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate biochemical pathways and influence cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Known for its use as a condensing agent in peptide synthesis.
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Utilized in organic synthesis for various transformations.
Uniqueness
What sets 2-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N’-[(1E)-3-phenylpropylidene]acetohydrazide apart is its combination of functional groups, which provides a unique reactivity profile. This makes it particularly valuable in applications requiring specific chemical modifications and interactions .
Propiedades
Fórmula molecular |
C14H15N5O3 |
|---|---|
Peso molecular |
301.30 g/mol |
Nombre IUPAC |
2-(3,5-dioxo-2H-1,2,4-triazin-6-yl)-N-[(E)-3-phenylpropylideneamino]acetamide |
InChI |
InChI=1S/C14H15N5O3/c20-12(9-11-13(21)16-14(22)19-17-11)18-15-8-4-7-10-5-2-1-3-6-10/h1-3,5-6,8H,4,7,9H2,(H,18,20)(H2,16,19,21,22)/b15-8+ |
Clave InChI |
PFCCNJONOGBHIW-OVCLIPMQSA-N |
SMILES isomérico |
C1=CC=C(C=C1)CC/C=N/NC(=O)CC2=NNC(=O)NC2=O |
SMILES canónico |
C1=CC=C(C=C1)CCC=NNC(=O)CC2=NNC(=O)NC2=O |
Solubilidad |
30.7 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-isopropoxy-5-methyl-3-(1-oxo-1-phenylpropan-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14152711.png)
![2-[5-[[4-(4-Chloro-2-thiazolyl)-1-piperazinyl]sulfonyl]-2-methylphenyl]acetic acid](/img/structure/B14152716.png)



![2-[(5-hydroxy-3-oxo-2,3-dihydro-1,2,4-triazin-6-yl)sulfanyl]-N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B14152742.png)
![2-[[4-Amino-6-(cyclohexylamino)-5-nitropyrimidin-2-yl]amino]ethanol](/img/structure/B14152747.png)
![N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)butyramide](/img/structure/B14152748.png)


![2-[(4-methylphenyl)amino]-N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide (non-preferred name)](/img/structure/B14152770.png)
![5-[2-(4-butoxyphenyl)quinolin-4-yl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B14152777.png)
![4-[(2-methyl-5-phenyl-1H-pyrrol-1-yl)methyl]benzoic acid](/img/structure/B14152780.png)

